Sodium 5-bromo-2-ethoxybenzene-1-sulfinate

Description

Properties

Molecular Formula |

C8H8BrNaO3S |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

sodium;5-bromo-2-ethoxybenzenesulfinate |

InChI |

InChI=1S/C8H9BrO3S.Na/c1-2-12-7-4-3-6(9)5-8(7)13(10)11;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

XHIIUTBTHXMHIX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Structure and Properties of Sodium 5 Bromo 2 Ethoxybenzene 1 Sulfinate

Molecular Structure and Functional Groups

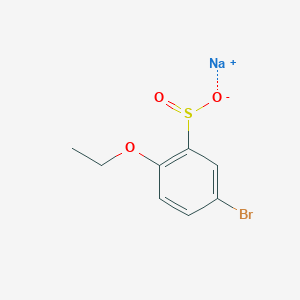

The molecular structure of Sodium 5-bromo-2-ethoxybenzene-1-sulfinate consists of a benzene (B151609) ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a sodium sulfinate group (-SO2Na).

The key functional groups and their likely influence on the molecule's properties are:

Aryl Ring: A stable aromatic core.

Bromo Group: An electron-withdrawing group that can also serve as a leaving group in cross-coupling reactions.

Ethoxy Group: An electron-donating group that can influence the electron density of the aromatic ring and impact the molecule's polarity and solubility.

Sodium Sulfinate Group: An ionic and highly versatile functional group that is central to the compound's reactivity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C8H8BrNaO3S |

| Molecular Weight | 287.11 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF, with limited solubility in nonpolar organic solvents. |

| Melting Point | Not reported, but expected to be a relatively high-melting solid due to its ionic nature. |

Transition Metal-Catalyzed Syntheses

Spectroscopic Data Analysis (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo, ethoxy, and sulfinate substituents. Signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethoxy group would also be present in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the aromatic ring and the ethoxy group. The chemical shifts of the aromatic carbons would provide information about the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be observed.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the sulfinate anion (C8H8BrO3S⁻) and potentially fragments resulting from the loss of SO2 or other substituents.

Chemical Reactivity and Transformation Pathways of Sodium 5 Bromo 2 Ethoxybenzene 1 Sulfinate

Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate group is a potent nucleophile, enabling the formation of new bonds at the sulfur atom. This reactivity is the foundation for synthesizing more complex sulfur-containing molecules, such as sulfones and sulfonamides, which are significant scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org Sodium sulfinates are generally stable, easy to handle, and serve as effective coupling partners in a variety of synthetic transformations. nih.gov

Carbon-Sulfur (C-S) Bond Formation for Sulfone Synthesis

The construction of a C-S bond to form a sulfone is one of the most important applications of sodium aryl sulfinates. nih.gov Various modern catalytic methods have been developed to achieve this transformation efficiently.

Palladium-catalyzed desulfinative cross-coupling has emerged as a powerful method for the synthesis of diaryl sulfones from sodium aryl sulfinates and aryl halides. This reaction serves as a valuable alternative to other coupling methods like the Suzuki-Miyaura reaction. The process typically involves the reaction of a sodium aryl sulfinate, such as Sodium 5-bromo-2-ethoxybenzene-1-sulfinate, with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base at elevated temperatures.

The catalytic cycle is understood to involve the in situ reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the sulfinate salt, and subsequent reductive elimination to yield the diaryl sulfone product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Desulfinative Coupling

| Aryl Sulfinate | Aryl Bromide | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |

| Sodium pyridine-2-sulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ | PCy₃ | K₂CO₃ | 150 | 95 |

| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ | PCy₃ | K₂CO₃ | 150 | 92 |

This table presents general examples of the reaction and does not represent specific experimental results for this compound.

Visible-light photoredox catalysis offers a mild and efficient pathway for C-S bond formation. In this approach, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the sodium sulfinate salt to generate a sulfonyl radical. This highly reactive intermediate can then couple with a suitable partner, such as an aryl halide, to form the sulfone product. researchgate.net

These reactions are prized for their mild conditions, often proceeding at room temperature, and their high tolerance for a wide variety of functional groups. researchgate.netnih.gov The method avoids the need for strong bases or high temperatures, making it applicable to complex and sensitive substrates.

Table 2: Examples of Photoredox-Catalyzed Sulfonylation

| Sulfinate Salt | Coupling Partner | Photocatalyst | Conditions | Product Type |

| Sodium Arenesulfinate | Aryl Halide | Ir(ppy)₃ | Blue LED, Room Temp. | Diaryl Sulfone |

| Sodium Alkenylsulfinate | Alkene | Ru(bpy)₃Cl₂ | Visible Light, RT | Alkenyl Sulfone |

| Sodium Alkylsulfinate | Activated Alkene | Eosin Y | Green LED, RT | Alkyl Aryl Sulfone |

This table illustrates the general scope of photoredox-catalyzed sulfonylation reactions.

Aryl sulfones can be synthesized under transition-metal-free conditions through the reaction of sodium sulfinates with arynes. docksci.com Arynes are highly reactive, electrophilic intermediates generated in situ, typically from ortho-silyl aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.orgdocksci.com The nucleophilic sulfinate anion readily attacks the aryne, leading to the formation of a new C-S bond and yielding the corresponding aryl sulfone. This method is robust, proceeds under mild conditions, and avoids the use of transition metals or excess reagents. docksci.com A broad range of alkyl, aryl, and heteroaryl sodium sulfinates can be coupled with various aryne precursors, making it a versatile route to structurally diverse sulfones. docksci.comresearchgate.net

Nickel catalysis provides a cost-effective and powerful alternative to palladium for C-S bond formation. nih.gov Dual photoredox/nickel catalysis has proven particularly effective for coupling sodium sulfinates with aryl, heteroaryl, and vinyl halides, including the more challenging and less reactive aryl chlorides. researchgate.netnih.gov This dual system operates at room temperature and benefits from the unique catalytic properties of nickel. nih.gov The mechanism is proposed to involve the generation of a sulfonyl radical via the photoredox cycle, which then enters a nickel-based catalytic cycle to form the final sulfone product. researchgate.net Additionally, nickel/organoboron dual catalytic systems have been developed, highlighting a greener approach that avoids precious metal photocatalysts like iridium or ruthenium. chemrxiv.org

Table 3: Substrate Scope in Nickel/Photoredox-Catalyzed Sulfonylation

| Sulfinate Salt | Halide Partner | Catalyst System | Yield |

| Sodium benzenesulfinate | 4-Iodoacetophenone | NiCl₂·glyme / Ir-photocatalyst | Good |

| Sodium p-toluenesulfinate | 4-Chlorobenzonitrile | NiCl₂·glyme / Ir-photocatalyst | Excellent |

| Sodium methanesulfinate | 3-Bromopyridine | NiCl₂·glyme / Ir-photocatalyst | Moderate |

| Sodium benzenesulfinate | 1-Bromo-4-vinylbenzene | NiCl₂·glyme / Ir-photocatalyst | Good |

This table shows representative examples of the versatility of the nickel/photoredox dual catalytic system. nih.gov

Nitrogen-Sulfur (N-S) Bond Formation for Sulfonamide Synthesis

The formation of a nitrogen-sulfur (N-S) bond to produce sulfonamides is another critical transformation pathway for sodium sulfinates. nih.gov Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.

Several methods exist for this transformation. A notable modern approach involves the light-mediated, catalyst-free reaction between sodium sulfinates and nitroarenes. This process is driven by the formation of an electron donor-acceptor (EDA) complex between the two reactants, which upon photoexcitation, leads to the formation of N-hydroxy-sulfonamides.

More traditional and widely used methods include the copper-catalyzed or iodine-mediated coupling of sodium sulfinates with various primary and secondary amines. nih.gov Electrochemical methods have also been developed, where an electric current facilitates the oxidative amination of sodium sulfinates in the presence of amines, often using a mediator like sodium iodide. nih.gov These diverse strategies allow for the synthesis of a wide range of primary, secondary, and tertiary sulfonamides from precursors like this compound.

Sulfur-Sulfur (S-S) Bond Formation (e.g., Thiosulfonates)

Sodium arylsulfinates, such as this compound, are key precursors for the synthesis of thiosulfonates (R-SO₂S-R'). This transformation involves the formation of a new sulfur-sulfur bond and can be achieved through several synthetic strategies.

One common method is the coupling of sodium sulfinates with thiols or disulfides. This can be accomplished under aerobic conditions using catalysts like copper(I) iodide (CuI) or iron(III) chloride (FeCl₃). For instance, the FeCl₃-catalyzed coupling of various thiols with sodium sulfinates provides a wide variety of symmetrical and unsymmetrical thiosulfonates in high yields.

Another significant pathway is the self-coupling or disproportionation of sodium sulfinates. This reaction can be promoted by reagents such as boron trifluoride diethyl etherate (BF₃·OEt₂), which facilitates a radical disproportionate coupling to yield symmetrical thiosulfonates under mild, metal-free conditions. Similarly, hydroiodic acid (HI) can mediate the reduction and coupling of sodium sulfinates to form thiosulfonates in aqueous media. These methods are valued for their operational simplicity and avoidance of harsh oxidants or reductants.

The following table summarizes various methods for thiosulfonate synthesis from sodium sulfinates:

| Method | Reagents/Catalyst | Key Features |

| Coupling with Thiols | FeCl₃, air | Efficient, green, and sustainable method utilizing an inexpensive iron catalyst. |

| Coupling with Thiols | CuI-Phen·H₂O, air | Catalytic system applicable to a broad range of arene and alkanethiols. |

| Disproportionation | BF₃·OEt₂ | Metal-free radical coupling for both symmetrical and unsymmetrical thiosulfonates. |

| Reduction/Coupling | Hydroiodic Acid (HI) | Green and efficient method performed in water, avoiding catalysts and redox reagents. |

Oxygen-Sulfur (O-S) Bond Formation

The formation of an oxygen-sulfur bond from this compound typically leads to the synthesis of sulfinate esters. The sulfinate anion is ambident, possessing nucleophilic character at both the sulfur and oxygen atoms. While reactions with carbon-based electrophiles usually occur at the sulfur atom to form sulfones, specific conditions can favor O-alkylation to produce sulfinate esters.

For example, the reaction of sodium arylsulfinates with alcohols in the presence of trimethylsilyl (B98337) chloride (TMSCl) can promote the formation of sulfinate esters through a silyl (B83357) sulfinate intermediate. Isotopic labeling experiments have been crucial in revising previously proposed mechanisms, confirming that the reaction proceeds via the formation of a sulfinyl chloride intermediate followed by reaction with the alcohol, rather than an O-attack of the sulfinate anion on a carbocation. researchgate.net

Another route involves the iodine-induced cross-coupling of sodium sulfinates with phenols under mild conditions, which leads to the formation of sulfonate esters. rsc.org This represents an oxidative esterification process where the sulfur center is oxidized while the O-S bond is formed.

Electrophilic Reactivity and Umpolung Transformations

While the sulfinate anion (RSO₂⁻) is inherently nucleophilic at the sulfur atom, its reactivity can be inverted, a concept known as "umpolung" or polarity inversion. rsc.orgresearchgate.net This allows the sulfinate to act as a source for an electrophilic sulfenylating (RS⁺) or sulfinylating (RSO⁺) species. Over the last decade, significant progress has been made in utilizing sodium sulfinates as sulfenylating, sulfinylating, or sulfonylating reagents depending on the reaction conditions. rsc.org

This polarity inversion is not typically a direct reaction of the sulfinate salt itself but involves its conversion into a reactive intermediate. For instance, treatment of a sodium sulfinate with an activating agent can generate a species that reacts as an electrophile.

Exploration of Polarity Inversion Strategies

Achieving umpolung reactivity from sodium sulfinates often involves their in-situ conversion to more electrophilic intermediates. For example, in the presence of an acid or an activating agent like TMSCl, a sulfinic acid or a sulfinyl chloride can be formed, which can then be attacked by nucleophiles.

A key strategy involves reductive processes where the sulfinate is converted into a sulfenylation reagent. Under palladium, copper, or iodine catalysis, sodium sulfinates can serve as precursors for the synthesis of unsymmetrical sulfides via reductive coupling, demonstrating their capacity to act as an electrophilic sulfur source. mdpi.com For example, trifluoromethanesulfinate has been used as an electrophilic thiolating reagent in reactions with sodium aryl sulfinates to generate trifluoromethyl thiosulfonates. rsc.org This transformation showcases the sulfinate acting as a nucleophile attacking a more electrophilic sulfur species derived from another sulfinate, a subtle form of umpolung.

Oxidative and Reductive Transformations of the Sulfur Center

The sulfur atom in this compound exists in a +4 oxidation state and can readily undergo both oxidation and reduction.

Oxidative Transformations: Oxidation of the sulfinate group typically yields a sulfonyl species (oxidation state +6).

To Sulfonic Acids/Sulfonates: Mild oxidation can convert sulfinates into the corresponding sulfonic acids or their salts. Mechanistic studies have shown that sulfinates are key intermediates in the synthesis of sulfonic acids from halides using thiourea (B124793) dioxide and air as a green oxidant. rsc.org

To Sulfonamides: Oxidative coupling with amines is a common transformation. Reagents like molecular iodine (I₂) or systems like t-butyl hydroperoxide (TBHP) can mediate the reaction between sodium sulfinates and various primary or secondary amines to form sulfonamides in good yields. rsc.org

To Sulfonyl Radicals: One-electron oxidation of the sulfinate anion generates a sulfonyl radical (RSO₂•). This highly reactive intermediate is central to many modern sulfonylation reactions, including additions to alkenes and C-H functionalization, often initiated by photoredox or chemical oxidants. nih.gov

Reductive Transformations: Reduction of the sulfinate group leads to species with sulfur in a lower oxidation state, such as disulfides or thiols.

To Disulfides: Sodium arylsulfinates can be converted to symmetrical disulfides through reductive homocoupling. mdpi.com For instance, a system using tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid can effectively reduce sodium sulfinates to the corresponding disulfides, with thiosulfonates proposed as intermediates. beilstein-journals.org Reductive coupling can also be achieved with systems like TiCl₄/Sm. mdpi.com

To Thiols: While direct reduction to thiols is less common, it can be achieved with stronger reducing agents. More frequently, the disulfide formed from the sulfinate reduction is subsequently reduced to the corresponding thiol using standard reagents like sodium borohydride (B1222165) or phosphine reductants. nih.govlibretexts.org

Influence of Aromatic Substituents (Bromo- and Ethoxy-) on Reaction Pathways

The reactivity of the sulfinate group in this compound is significantly modulated by the electronic properties of the bromo- and ethoxy- substituents on the aromatic ring.

Ethoxy Group (-OEt): Located at the ortho position to the sulfinate, the ethoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an increase in electron density on the aromatic ring and the sulfur atom of the sulfinate group. This enhanced electron density generally increases the nucleophilicity of the sulfinate, potentially accelerating reactions where the sulfinate acts as a nucleophile, such as in O-S and S-S bond formation. For example, in the synthesis of symmetrical thiosulfonates via disproportionation, sodium arylsulfinates with electron-donating groups tend to perform better than those with electron-withdrawing groups.

Bromo Group (-Br): Located at the para position to the sulfinate, the bromo group is an electron-withdrawing group (EWG) through its inductive effect (-I effect) but is weakly electron-donating through resonance (+R effect). The inductive effect is stronger, resulting in a net withdrawal of electron density from the ring. This deactivating effect reduces the nucleophilicity of the sulfinate anion.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Advanced Spectroscopic Characterization Techniques in Mechanistic Research

The study of reaction mechanisms, including the identification of transient intermediates and the determination of kinetic profiles, heavily relies on advanced spectroscopic methods. For compounds like this compound, techniques that allow for real-time, non-invasive monitoring are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for gaining profound insights into reaction mechanisms. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei, allowing for the unambiguous identification of molecular structures and the detection of subtle changes that occur during a chemical transformation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the ethoxy group. Based on data from structurally similar compounds like 4-bromo-2-methoxyphenol (B1221611) and 1-bromo-4-ethoxybenzene, the chemical shifts for the aromatic protons can be predicted. chemicalbook.combeilstein-journals.orgrsc.org The protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | ~ 6.8 - 7.5 | m (multiplet) | - |

| -OCH₂CH₃ | ~ 4.0 - 4.2 | q (quartet) | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | t (triplet) | ~ 7.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the substituents (bromo, ethoxy, and sulfinate groups). The carbon attached to the sulfinate group is expected to be significantly deshielded. Data from analogous compounds such as 4-bromophenol (B116583) and various bromo-methoxybenzene derivatives can be used to estimate these chemical shifts. beilstein-journals.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | ~ 145 - 155 |

| Aromatic C-O | ~ 150 - 160 |

| Aromatic C-Br | ~ 110 - 120 |

| Aromatic C-H | ~ 115 - 135 |

| -OCH₂CH₃ | ~ 60 - 70 |

| -OCH₂CH₃ | ~ 14 - 16 |

In mechanistic studies, NMR is crucial for identifying reaction intermediates and understanding reaction pathways. For instance, in the reductive coupling of aryl sulfinates with nitroarenes, ¹⁹F NMR (where applicable) has been used to monitor the conversion of reactants and the formation of products, providing quantitative data on reaction progress. nih.gov By conducting reactions within an NMR tube, it is possible to observe the formation and decay of transient species, which is critical for elucidating complex reaction mechanisms. However, challenges such as the heterogeneity of reaction mixtures can sometimes limit the accuracy of in-situ NMR monitoring. nih.gov

Modular Synthesis of Complex Functionalized Organosulfur Compounds

The sulfinate moiety is a pivotal functional group that serves as a branching point for the synthesis of a wide array of other sulfur-based functionalities. This modularity allows chemists to access diverse classes of organosulfur compounds from a single, readily available precursor.

This compound is an excellent precursor for the divergent synthesis of three critical classes of organosulfur compounds: sulfones, sulfonamides, and sulfonyl halides. Each transformation leverages the unique reactivity of the sulfinate group under different reaction conditions.

Sulfones are readily synthesized via cross-coupling reactions where the sulfinate acts as a nucleophilic source of a sulfonyl group. Modern methods, such as photoredox/nickel dual catalysis, enable the efficient coupling of sodium arylsulfinates with a broad range of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov This approach avoids the harsh conditions of traditional methods and demonstrates excellent functional group tolerance. The reaction proceeds through the generation of a sulfonyl radical, which participates in the catalytic cycle to form the C-S bond.

Sulfonamides are prepared through oxidative amination, where a new N-S bond is formed. Various methods have been developed for this transformation, including iodine-mediated coupling with amines in aqueous media. nih.gov This environmentally friendly approach proceeds efficiently at room temperature. Other protocols utilize reagents like N-halosuccinimides (NCS, NBS) to facilitate the coupling of sodium sulfinates with a wide range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines. nih.gov

Sulfonyl Halides , particularly sulfonyl chlorides, are typically precursors to sulfinates via reduction. google.com However, they can also be synthesized from sulfinates in a two-step sequence. First, the sodium sulfinate is oxidized to the corresponding sodium sulfonate. Subsequently, the sulfonate salt can be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov This oxidative chlorination provides access to the highly reactive sulfonyl chloride moiety, which is a key intermediate for many other transformations.

Table 1: Divergent Synthesis from this compound

| Target Compound Class | General Transformation | Reagents & Conditions |

| Aryl Sulfones | Ar-SO₂Na + R-X → Ar-SO₂-R | Ni/Photoredox Catalyst, (Hetero)Aryl Halide (X=Cl, Br, I), Light |

| Sulfonamides | Ar-SO₂Na + R₂NH → Ar-SO₂-NR₂ | I₂, H₂O, rt; or NCS/NBS, Amine |

| Sulfonyl Halides | 1. Ar-SO₂Na → Ar-SO₃Na2. Ar-SO₃Na → Ar-SO₂Cl | 1. Oxidizing Agent2. SOCl₂ or PCl₅ |

The true synthetic power of this compound lies in its ability to participate in coupling reactions to generate a vast library of sulfonyl-containing molecules. Transition-metal catalysis has revolutionized the synthesis of aryl and heteroaryl sulfones from sodium sulfinates. rsc.org

Nickel-catalyzed and dual photoredox/nickel-catalyzed cross-coupling reactions have proven particularly effective for forging C(sp²)-S bonds. nih.govrsc.org These methods allow the coupling of the sulfinate with a wide variety of (hetero)aryl bromides, iodides, and even less reactive chlorides. The mild reaction conditions tolerate numerous functional groups, enabling the synthesis of highly functionalized diaryl and aryl-heteroaryl sulfones. This is particularly valuable in medicinal chemistry, where the sulfonyl group is a common pharmacophore. The 5-bromo-2-ethoxybenzenesulfonyl moiety can thus be readily incorporated into diverse heterocyclic systems, such as pyridines, thiophenes, and indoles.

Derivatization Strategies for Late-Stage Functionalization in Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of a synthesis. nih.govrsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. This compound is an ideal reagent for LSF due to its ability to introduce the sulfonyl group under mild, radical-mediated, or transition-metal-catalyzed conditions that are compatible with complex molecular scaffolds. dau.edu

For example, the sulfinate can be used to install the 5-bromo-2-ethoxybenzenesulfonyl group onto a drug-like molecule containing an accessible aryl halide. Furthermore, the bromo and ethoxy groups on the reagent itself serve as additional handles for subsequent diversification. The aryl bromide can participate in a second, orthogonal cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling), while the ethoxy group could potentially be cleaved to reveal a phenol (B47542) for further derivatization. This multi-functional nature makes it a highly versatile tool for molecular editing.

Development of Masked Sulfinate Reagents from Related Precursors

A significant challenge in using sodium sulfinates is their salt-like nature, which often leads to poor solubility in organic solvents and difficulties in purification. organic-chemistry.org To circumvent these issues, "masked sulfinate" reagents have been developed. These are stable, organic-soluble molecules that can generate a reactive sulfinate anion in situ under specific conditions.

A common strategy involves the synthesis of β-ester sulfones. organic-chemistry.orgnih.gov For instance, an aryl halide can be coupled with a reagent like sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) to form a stable methyl ester sulfone. organic-chemistry.org This "masked" form is readily purified and handled. Treatment of this sulfone with a base (e.g., sodium methoxide) triggers a retro-Michael elimination, releasing the desired sodium arylsulfinate directly in the reaction mixture, ready to be trapped by an electrophile. nih.gov A precursor related to this compound could be used in a similar copper-catalyzed coupling to generate a stable, masked β-ester sulfone, providing a more practical and user-friendly method for its application in multi-step syntheses.

Synthesis of Sulfur-Containing Ligands and Materials Precursors

The sulfonyl group plays a crucial role in both coordination chemistry and materials science. Its strong electron-withdrawing nature and defined geometry can be used to tune the electronic and physical properties of ligands and polymers.

Ligand Synthesis: While not a ligand itself, this compound can be used to install the sulfonyl functional group onto ligand backbones. The sulfonyl group can influence the catalytic activity of a metal center by modulating the electronic properties of the coordinating atoms. For example, incorporating the 5-bromo-2-ethoxybenzenesulfonyl group onto a phenanthroline or bipyridine scaffold can impact the efficiency and selectivity of catalysts used in photoredox reactions. researchgate.net

Materials Precursors: Diaryl sulfones are the fundamental repeating units in high-performance polymers such as poly(arylene ether sulfone)s (PAES). dau.eduresearchgate.net These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of these polymers often involves the nucleophilic aromatic substitution polycondensation of sulfonated monomers. dau.edu A dihalogenated derivative of 5-bromo-2-ethoxybenzene sulfone could serve as a specialty monomer. Copolymerization with other monomers, like biphenol, would allow for the synthesis of novel PAES materials. The bromo and ethoxy substituents on the polymer backbone would impart unique properties, such as altered solubility, flame retardancy, and a higher refractive index, making them suitable for advanced applications in electronics and aerospace.

Chemical Reactivity and Synthetic Applications

Cross-Coupling Reactions

Aryl sulfinates are excellent partners in palladium-catalyzed cross-coupling reactions. acs.org this compound can potentially participate in these reactions in two ways:

As a Nucleophile (via the Sulfinate Group): The sulfinate can act as a nucleophilic coupling partner with aryl halides or triflates in a desulfinative cross-coupling reaction to form biaryl compounds. acs.org In this process, the sulfinate group is extruded as sulfur dioxide.

As an Electrophile (via the Bromo Group): The bromine atom can participate in standard cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Heck coupling with alkenes, to introduce new carbon-carbon bonds at this position.

The following table provides examples of potential cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Desulfinative Coupling | This compound + Aryl Halide | Pd catalyst, ligand, base | Bromo-ethoxy-substituted biaryl |

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd catalyst, ligand, base | Ethoxy-sulfinate-substituted biaryl |

Synthesis of Sulfones and Sulfonamides

One of the most important applications of aryl sulfinates is the synthesis of sulfones and sulfonamides. nih.gov

Sulfone Synthesis: this compound can react with alkyl or aryl halides in the presence of a suitable catalyst (often copper or palladium) to form the corresponding sulfones. researchgate.net

Sulfonamide Synthesis: The sulfinate can be converted into the corresponding sulfonyl chloride, which can then react with amines to yield sulfonamides. Alternatively, direct oxidative amination methods have been developed.

Other Potential Transformations

The versatile nature of the sulfinate group allows for other transformations, such as conversion to sulfinyl esters and sulfinamides. The presence of both a bromo and an ethoxy group on the aromatic ring also allows for a range of electrophilic and nucleophilic aromatic substitution reactions, further expanding the synthetic utility of this compound.

Role in Medicinal Chemistry and Drug Discovery

Aryl Sulfinates as Pharmaceutical Building Blocks

The sulfone and sulfonamide moieties, which are readily accessible from aryl sulfinates, are present in a wide variety of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. The ability to easily introduce these functional groups using aryl sulfinates makes them valuable tools for medicinal chemists.

Potential as an Intermediate in Pharmaceutical Synthesis

The structure of this compound bears resemblance to intermediates used in the synthesis of certain pharmaceuticals. For example, related bromo- and chloro-substituted ethoxybenzene derivatives are known intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This suggests that this compound could potentially be explored as an intermediate for the synthesis of novel bioactive compounds. The combination of the reactive sulfinate group and the bromine atom allows for sequential and site-selective modifications, which is a highly desirable feature in the construction of complex drug molecules.

Conclusion

Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is a member of the versatile class of aryl sulfinates with significant potential as a building block in organic synthesis. While specific research on this particular compound is limited, its chemical structure, featuring a reactive sulfinate group and a bromine atom on a substituted benzene (B151609) ring, suggests a wide range of applications. From participation in various cross-coupling reactions to serving as a precursor for important pharmaceutical moieties like sulfones and sulfonamides, this compound embodies the synthetic utility of aryl sulfinates. Further research into the specific reactivity and applications of this compound would be beneficial to fully unlock its potential in both academic and industrial settings, particularly in the realm of medicinal chemistry and drug discovery.

Q & A

Basic: What are the recommended synthetic pathways for Sodium 5-bromo-2-ethoxybenzene-1-sulfinate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfinate group via sulfonation of 2-ethoxybenzene using chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Bromination : Direct electrophilic bromination at the 5-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C).

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Validation : Confirm purity via melting point analysis and HPLC (>95% purity).

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).

- ¹³C NMR : Confirm sulfinate (SO₂⁻) substitution via deshielded aromatic carbons.

- IR Spectroscopy : Detect sulfinate S=O stretching (~1050–1150 cm⁻¹) and C-Br (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode for [M-Na]⁻ ion; observe isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Basic: How should researchers assess the stability and storage conditions of this compound?

Methodological Answer:

- Stability Tests :

- Thermal stability via TGA/DSC (decomposition temperature >150°C).

- Hydrolytic stability by monitoring sulfinate degradation in aqueous buffers (pH 2–12) over 24 hours.

- Storage Recommendations :

Advanced: How does the ethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

The ethoxy group is an electron-donating substituent, activating the ortho/para positions. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

- Mechanistic Insight : The sulfinate acts as a leaving group, facilitating aryl-metal bond formation.

- Experimental Design : Optimize ligand (e.g., SPhos), base (K₂CO₃), and solvent (toluene/water) for coupling efficiency.

- Validation : Compare reaction yields with/without ethoxy substitution using GC-MS or LC-NMR .

Advanced: What computational approaches predict the compound’s behavior in radical reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model:

- Radical stability at the sulfinate site.

- Spin density distribution to identify reactive positions.

- Transition State Analysis : Map energy barriers for bromine abstraction using Nudged Elastic Band (NEB) methods.

- Validation : Correlate computational results with experimental EPR data on radical intermediates .

Data Contradiction: How to resolve discrepancies in reported reaction yields involving this compound?

Methodological Answer:

Variable Control : Ensure consistency in reagent purity (e.g., NaSO₂R vs. AgSO₂R), solvent degassing, and inert atmosphere.

Reproducibility Checks : Replicate conditions from conflicting studies, monitoring reaction progress via in-situ IR or Raman.

Expert Consultation : Engage peer review to identify overlooked variables (e.g., trace metal impurities in catalysts) .

Advanced: What novel applications exist for this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliary Use : Incorporate into sulfinate esters for enantioselective C–S bond formation.

- Methodology :

- Screen chiral ligands (e.g., BINOL derivatives) in nickel-catalyzed couplings.

- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).

- Case Study : Compare diastereoselectivity in β-lactam synthesis using kinetic vs. thermodynamic control .

Methodological Flaws: How to address inconsistencies in spectroscopic data interpretation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguous assignments.

- Collaborative Analysis : Share raw data (e.g., Bruker NMR files) with computational chemists for DFT-based chemical shift prediction.

- Literature Benchmarking : Compare observed data with published sulfinate derivatives in Reaxys or SciFinder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.